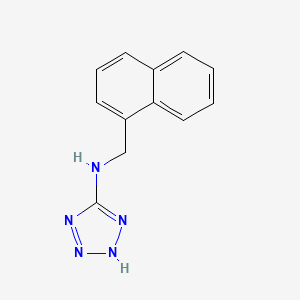
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, also known as INA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. INA is a member of the acrylamide family, which is widely used in various fields such as polymer chemistry, agriculture, and pharmaceuticals.
科学研究应用
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potential applications in various fields such as drug discovery, materials science, and biotechnology. One of the main areas of research is the development of novel inhibitors for enzymes involved in diseases such as cancer and inflammation. N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth.
作用机制
The mechanism of action of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide involves the inhibition of enzymes through the formation of covalent bonds with the active site residues. The nitro group in N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide acts as an electrophile, which reacts with the nucleophilic residues in the enzyme active site, leading to the formation of a covalent bond. This covalent bond formation results in the irreversible inhibition of the enzyme activity.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. The inhibition of COX-2 by N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide leads to the reduction of prostaglandin production, which results in the alleviation of inflammation. Additionally, N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer growth.
实验室实验的优点和局限性
One of the main advantages of using N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high potency and selectivity towards specific enzymes. Additionally, N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the main limitations of using N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide is its irreversible inhibition of enzymes, which can lead to off-target effects and potential toxicity.
未来方向
There are various future directions for the research and development of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, including the design and synthesis of novel inhibitors with improved potency and selectivity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide, as well as its potential toxicity and side effects. Furthermore, the application of N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide in materials science and biotechnology is an area that requires further exploration, including the development of novel sensors and biosensors based on N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide.
合成方法
N-(4-isopropylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-isopropylphenylamine with 4-nitrobenzaldehyde, followed by a Knoevenagel condensation reaction with acryloyl chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
属性
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)15-6-8-16(9-7-15)19-18(21)12-5-14-3-10-17(11-4-14)20(22)23/h3-13H,1-2H3,(H,19,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFCCMRGPQTGQP-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

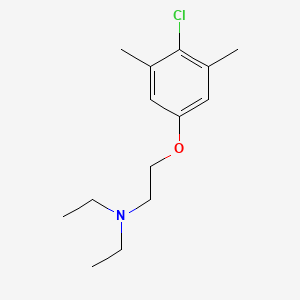
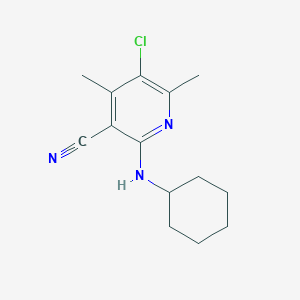
![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
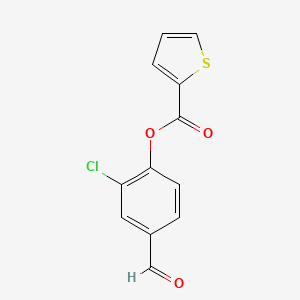
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
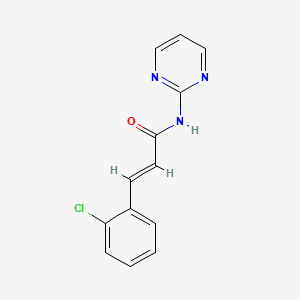
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
